N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C27H30N4O5 and its molecular weight is 490.56. The purity is usually 95%.
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Scientific Research Applications
Reductive Chemistry and Cytotoxicity
Research into the novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shares a similar structural motif with the compound , has shown that its selective toxicity towards hypoxic cells is due to the oxygen-inhibited enzymatic reduction of one of its nitro groups. This understanding facilitates further investigations into toxic products generated by hypoxic tumor cells and by Antibody-Directed Enzyme Prodrug Therapy (ADEPT) enzymes, shedding light on its potential applications in targeted cancer therapy (Palmer et al., 1995).
Synthesis and Hypoxic Cell Cytotoxicity
Further exploration into regioisomers of hypoxia-selective cytotoxins, including studies on their synthesis and hypoxic cell cytotoxicity, highlights the precision in targeting hypoxic tumor cells. This research underscores the compound's relevance in developing more effective anticancer drugs, particularly those that can exploit the hypoxic conditions of solid tumors for selective toxicity (Palmer et al., 1996).
Polymer Synthesis and Applications
A novel cationic polymer study demonstrates the potential of utilizing compounds with dimethylamino groups for drug delivery systems. This research, focusing on the synthesis, characterization, and interactions with DNA and bacterial cells, presents innovative approaches to condensing and releasing double-strand DNA, as well as altering the antibacterial activity of compounds (Sobolčiak et al., 2013).
Antitumor Evaluation
Investigations into derivatives of 6-amino-2-phenylbenzothiazoles, bearing similar functional groups, have been synthesized and evaluated for their cytostatic activities against various malignant human cell lines. This body of work contributes to the development of new chemotherapeutic agents with improved efficacy and specificity (Racané et al., 2006).
Gastrointestinal Prokinetic Activity
Itopride hydrochloride's effects on colonic motor activity, both in vitro and in vivo, have been studied, providing insights into the stimulatory action of benzamide derivatives on gastrointestinal motility. This research highlights the potential therapeutic applications of such compounds in treating functional bowel disorders, including functional constipation (Tsubouchi et al., 2003).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-29(2)20-11-9-19(10-12-20)24(30-14-13-18-7-5-6-8-22(18)30)17-28-27(32)21-15-25(35-3)26(36-4)16-23(21)31(33)34/h5-12,15-16,24H,13-14,17H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGQVXHUAWDRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.